molecular formula C19H19N3O2S B14106510 4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-propylbenzamide

4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-propylbenzamide

Cat. No.: B14106510
M. Wt: 353.4 g/mol
InChI Key: LXXDQWWHJUVDNE-UHFFFAOYSA-N
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Description

4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-propylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a quinazolinone core, which is known for its biological activity, and a benzamide moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-propylbenzamide typically involves multiple steps. One common method includes the condensation of a quinazolinone derivative with a benzamide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-propylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-propylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-propylbenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can lead to changes in cellular pathways, ultimately resulting in the desired biological effects .

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-propylbenzamide

InChI

InChI=1S/C19H19N3O2S/c1-2-11-20-17(23)14-9-7-13(8-10-14)12-22-18(24)15-5-3-4-6-16(15)21-19(22)25/h3-10H,2,11-12H2,1H3,(H,20,23)(H,21,25)

InChI Key

LXXDQWWHJUVDNE-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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